2-chloro-5-(MethoxyMethyl)pyriMidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyrimidine Derivatization

2-Chloro-5-(methoxymethyl)pyrimidine is a heteroaromatic building block characterized by a single chlorine leaving group at the C2 position and a methoxymethyl substituent at the C5 position of the pyrimidine ring. The compound has a molecular weight of 158.59 g/mol, a computed boiling point of 261.2±15.0 °C (760 Torr), a computed density of 1.248±0.06 g/cm³, and a computed aqueous solubility of 52 g/L at 25 °C.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 1416366-34-1
Cat. No. B1488067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(MethoxyMethyl)pyriMidine
CAS1416366-34-1
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOCC1=CN=C(N=C1)Cl
InChIInChI=1S/C6H7ClN2O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3
InChIKeyUNTRGRONESWNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(methoxymethyl)pyrimidine (CAS 1416366-34-1): Procurement-Relevant Baseline for a Monofunctional Pyrimidine Building Block


2-Chloro-5-(methoxymethyl)pyrimidine is a heteroaromatic building block characterized by a single chlorine leaving group at the C2 position and a methoxymethyl substituent at the C5 position of the pyrimidine ring. The compound has a molecular weight of 158.59 g/mol, a computed boiling point of 261.2±15.0 °C (760 Torr), a computed density of 1.248±0.06 g/cm³, and a computed aqueous solubility of 52 g/L at 25 °C . Its XLogP3 value is 0.8, and the topological polar surface area (TPSA) is 35 Ų . Commercially available purities typically range from 95% to 98%, with the compound supplied as a liquid or low-melting solid requiring storage at 2–8 °C under inert atmosphere . The InChI Key is UNTRGRONESWNJV-UHFFFAOYSA-N . The compound serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) at the C2 position and has been cited in patent literature as a key precursor for GPR119 agonists and other bioactive molecules .

Why Generic Substitution Fails for 2-Chloro-5-(methoxymethyl)pyrimidine in Synthetic Programs


Substituting 2-chloro-5-(methoxymethyl)pyrimidine with its closest structural analogs—the 4-methoxymethyl regioisomer (CAS 1289387-30-9), the 5-methoxy analog (CAS 22536-65-8), or the 2,4-dichloro derivative (CAS 89380-14-3)—introduces measurable differences in electronic character, reactivity, and physicochemical properties that can alter SNAr reaction rates, regiochemical outcomes, and downstream biological activity of final compounds. The C5 methoxymethyl group exerts a distinct inductive and resonance effect compared to C4 substitution or direct C5 methoxy attachment . The presence of a single chlorine at C2 (versus two chlorines in the 2,4-dichloro analog) is critical for achieving monofunctionalization without requiring protection/deprotection steps . Even the apparently conservative replacement of the methoxymethyl (–CH2OCH3) group with a methoxy (–OCH3) group changes the computed XLogP by approximately 0.3–0.6 log units and alters the boiling point by ~7 °C, which can affect chromatographic purification and formulation [1]. These differences are not trivial in multi-step syntheses where cumulative yield, intermediate stability, and final-product impurity profiles are tightly specified.

Quantitative Differentiation Evidence: 2-Chloro-5-(methoxymethyl)pyrimidine vs. Closest Analogs


Regiochemical Differentiation: C5 vs. C4 Methoxymethyl Substitution Alters Computed Lipophilicity (XLogP3 Δ ≈ 0.1) and Electron Density Distribution

The target compound bears the methoxymethyl group at the C5 position, whereas the regioisomer 2-chloro-4-(methoxymethyl)pyrimidine (CAS 1289387-30-9) carries it at C4. This positional difference results in a computed XLogP3 of 0.8 for the C5 isomer versus 0.9 for the C4 isomer [1]. While the absolute difference is modest (Δ 0.1 log unit), the positional change alters the electron density at the chlorine-bearing C2 position: a C5 substituent is meta to the C2 chlorine and exerts an inductive electron-withdrawing effect through the ring, whereas a C4 substituent is ortho/para and can participate in direct resonance interactions. This distinction can affect the rate of nucleophilic aromatic substitution at C2.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyrimidine Derivatization

Halogen Count and Monofunctionalization Control: Single C2-Cl vs. Dual C2/C4-Cl in 2,4-Dichloro-5-(methoxymethyl)pyrimidine

2-Chloro-5-(methoxymethyl)pyrimidine contains exactly one chlorine atom, enabling direct monofunctionalization via SNAr without the need for selective protection. In contrast, 2,4-dichloro-5-(methoxymethyl)pyrimidine (CAS 89380-14-3) bears two chlorine atoms and requires either statistical or directing-group-controlled differentiation to achieve mono-substitution selectively . The dichloro analog has a molecular weight of 193.03 g/mol (vs. 158.59 g/mol), a higher computed density (1.389 vs. 1.248 g/cm³), and a higher XLogP3 (1.8 vs. 0.8) [1]. These differences mean that the monochloro compound offers a simpler reaction profile and a lower-mass building block for convergent synthesis strategies.

Organic Synthesis Sequential Derivatization Protecting-Group-Free Strategy

Methoxymethyl (–CH2OCH3) vs. Methoxy (–OCH3) at C5: Lipophilicity and Boiling Point Differentiation

Replacing the C5 methoxymethyl group with a methoxy group yields 2-chloro-5-methoxypyrimidine (CAS 22536-65-8). This single-atom change (O vs. CH2O linker) produces a measurable shift in computed lipophilicity: XLogP3 increases from 0.8 (target) to approximately 1.14 (comparator), a Δ of ~0.34 . The boiling point also differs: 261.2 °C for the target versus 268.8 °C for the methoxy analog (Δ ≈ 7.6 °C) . The density increases from 1.248 to 1.292 g/cm³. The methoxymethyl group introduces a flexible methylene spacer that can influence molecular conformation in receptor binding pockets, whereas the methoxy group is conformationally restricted. The methoxy analog is a solid (mp 77–80 °C) while the target compound is a liquid at ambient temperature, affecting handling and formulation .

Physicochemical Profiling Chromatographic Method Development Lead Optimization

Synthetic Provenance: Documented Preparation from 2-Chloro-5-hydroxymethylpyrimidine with 66% Yield

A patent-documented synthetic route describes the preparation of 2-chloro-5-(methoxymethyl)pyrimidine from 2-chloro-5-hydroxymethylpyrimidine via methylation with methyl iodide (6 equiv) and NaH (1.05 equiv) in anhydrous DMF at 0 °C to room temperature, yielding 66% after ISCO silica gel chromatography . The product was characterized by 1H NMR (500 MHz, CDCl3): δ 8.60 (s, 2H), 4.48 (s, 2H), 3.45 (s, 3H) and MS (ESI) m/z 159.2 (M+H). This established protocol provides a reproducible benchmark for in-house synthesis or quality control verification. In contrast, the 4-methoxymethyl regioisomer and the 2,4-dichloro analog require different starting materials and reaction conditions, which may not be as readily transferable.

Process Chemistry Scale-Up Feasibility Intermediate Supply Chain

Commercial Purity and Physical Form: Liquid State with 95–98% Purity Specification

Commercially, 2-chloro-5-(methoxymethyl)pyrimidine is supplied as a liquid with purity specifications of 95%+ (Fluorochem) or NLT 98% (MolCore) . The liquid physical state differentiates it from the crystalline solid 2-chloro-5-methoxypyrimidine (mp 77–80 °C) . The compound requires storage at 2–8 °C under inert atmosphere to maintain stability . In contrast, the 2,4-dichloro analog is also a liquid but has higher density (1.389 g/cm³) and different hazard classification due to the additional chlorine . Pricing indicators from Apollo Scientific show £90 for 100 mg and £130 for 250 mg, placing it in a moderate cost tier for research-grade building blocks .

Procurement Specification Formulation Compatibility Analytical Reference Standard

Patent-Cited Utility: Key Intermediate in GPR119 Agonist and NR2B-Selective NMDA Modulator Programs

2-Chloro-5-(methoxymethyl)pyrimidine has been explicitly referenced as a synthetic intermediate in multiple international patent applications. WO-2021071837-A1 (GPR119 agonists, filed 2020) and AU-2017217542-A1 / EP-3414233-A1 / CA-3014314-A1 (substituted 1,2,3-triazoles as NR2B-selective NMDA modulators, filed 2017) all cite this compound as a building block for constructing bioactive molecules . The compound's synthetic protocol originates from WO2013/74388 A1, establishing a documented intellectual property trail . While the 4-regioisomer and 2,4-dichloro analog also appear in patent literature, the specific C5-methoxymethyl substitution pattern in the target compound aligns with the structural requirements of the GPR119 and NR2B patent series, where the C5 substituent orientation is critical for downstream biological activity.

Drug Discovery GPR119 Agonists NR2B NMDA Modulators Patent Analysis

Optimal Application Scenarios for 2-Chloro-5-(methoxymethyl)pyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: GPR119 Agonist and NR2B NMDA Modulator Lead Optimization Programs

For drug discovery teams pursuing GPR119 agonists or NR2B-selective NMDA receptor modulators, 2-chloro-5-(methoxymethyl)pyrimidine offers a patent-precedented building block with established synthetic protocols (66% yield from 2-chloro-5-hydroxymethylpyrimidine) . The C5 methoxymethyl substitution pattern is specifically required in the exemplified compounds of WO-2021071837-A1 and AU-2017217542-A1, making regioisomeric substitution (e.g., C4-methoxymethyl) non-interchangeable without loss of patent alignment . The single C2 chlorine enables straightforward SNAr diversification without competing side reactions, and the XLogP3 of 0.8 provides a favorable starting point for optimizing ADME properties.

High-Throughput Parallel Synthesis: Monofunctional Pyrimidine Scaffold for Library Production

The monochloro substitution pattern of 2-chloro-5-(methoxymethyl)pyrimidine makes it ideally suited for parallel synthesis libraries where a single SNAr diversification step is desired at the C2 position. Unlike 2,4-dichloro-5-(methoxymethyl)pyrimidine (XLogP3 1.8, two reactive sites), the target compound eliminates the need for statistical control or protection strategies, reducing synthetic step count and improving library purity . Its liquid physical state facilitates automated liquid handling in 96- or 384-well format synthesizers, in contrast to the crystalline solid 2-chloro-5-methoxypyrimidine (mp 77–80 °C) which requires dissolution before dispensing . The computed aqueous solubility of 52 g/L at 25 °C supports reaction screening in aqueous-miscible solvent systems common in library production .

Process Chemistry: Scalable Intermediate with Quality Control Benchmarks

Process chemists scaling up syntheses that incorporate the 2-chloro-5-(methoxymethyl)pyrimidine moiety benefit from the documented synthetic protocol and analytical characterization data (1H NMR: δ 8.60, 4.48, 3.45; MS: m/z 159.2 [M+H]) that serve as in-process control benchmarks . The compound's boiling point of 261.2 °C and flash point of 111.7 °C provide practical guidance for distillation and safety assessments during scale-up . Commercial availability at 95–98% purity from multiple vendors (Fluorochem, MolCore, Apollo Scientific) ensures supply chain redundancy . The moderate XLogP3 of 0.8 and TPSA of 35 Ų indicate compatibility with standard extractive workup procedures.

Agrochemical Discovery: Pyrimidine-Based Herbicide and Fungicide Lead Generation

The pyrimidine scaffold is widely represented in commercial agrochemicals, and 2-chloro-5-(methoxymethyl)pyrimidine serves as a versatile entry point for generating novel analogs. The C5 methoxymethyl group provides a metabolically stable substituent with moderate lipophilicity (XLogP3 0.8), which is desirable for balancing foliar uptake and phloem mobility in herbicide candidates . Compared to 2-chloro-5-methoxypyrimidine (XLogP3 ~1.14), the ~0.34 log unit reduction in lipophilicity may improve translocation characteristics . The single chlorine at C2 allows introduction of amine, thiol, or alkoxy substituents common in agrochemical pharmacophores without the complexity of a second reactive halogen.

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